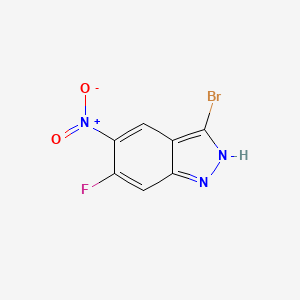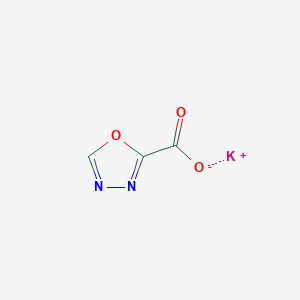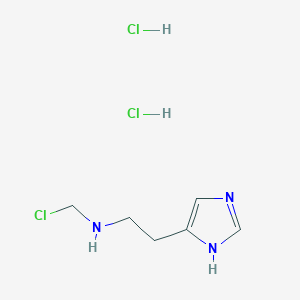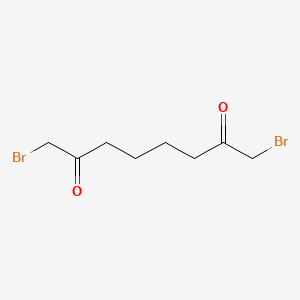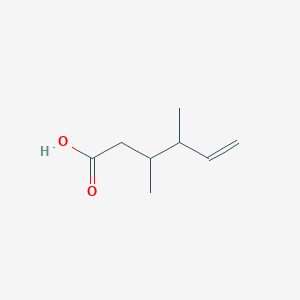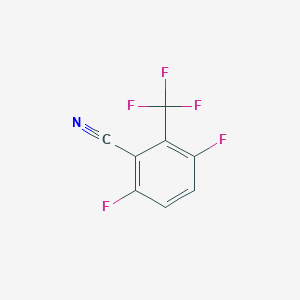![molecular formula C22H27FO7 B12838044 3-deuteriooxy-1-[(8S,10S,11S,13S,14S,16R,17R)-11,16,17-trideuteriooxy-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]propane-1,2-dione](/img/structure/B12838044.png)
3-deuteriooxy-1-[(8S,10S,11S,13S,14S,16R,17R)-11,16,17-trideuteriooxy-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]propane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-deuteriooxy-1-[(8S,10S,11S,13S,14S,16R,17R)-11,16,17-trideuteriooxy-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]propane-1,2-dione is a synthetic compound that belongs to the class of fluorinated steroids. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing some of the hydrogen atoms in its structure. The incorporation of deuterium can influence the compound’s metabolic stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-deuteriooxy-1-[(8S,10S,11S,13S,14S,16R,17R)-11,16,17-trideuteriooxy-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]propane-1,2-dione involves multiple steps, including the introduction of deuterium atoms and the formation of the fluorinated steroid backbone. The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the selective incorporation of deuterium. The process may also require specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization, chromatography, and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-deuteriooxy-1-[(8S,10S,11S,13S,14S,16R,17R)-11,16,17-trideuteriooxy-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]propane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
3-deuteriooxy-1-[(8S,10S,11S,13S,14S,16R,17R)-11,16,17-trideuteriooxy-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]propane-1,2-dione has various scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuterium incorporation on chemical stability and reactivity.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and immunosuppressive effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-deuteriooxy-1-[(8S,10S,11S,13S,14S,16R,17R)-11,16,17-trideuteriooxy-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]propane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating their activity and influencing various cellular processes. The presence of deuterium can affect the compound’s metabolic stability and duration of action.
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: A fluorinated steroid with anti-inflammatory and immunosuppressive properties.
Prednisolone: A corticosteroid used to treat various inflammatory and autoimmune conditions.
Fluticasone: A synthetic corticosteroid used in the treatment of asthma and allergic rhinitis.
Uniqueness
3-deuteriooxy-1-[(8S,10S,11S,13S,14S,16R,17R)-11,16,17-trideuteriooxy-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]propane-1,2-dione is unique due to the incorporation of deuterium atoms, which can enhance its metabolic stability and potentially alter its biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H27FO7 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
(2R,3R,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-2,3,11-trihydroxy-2-(2-hydroxyacetyl)-10a,12a-dimethyl-3,4,4a,4b,5,6,11,12-octahydrochrysene-1,8-dione |
InChI |
InChI=1S/C22H27FO7/c1-19-9-16(27)22(23)13(4-3-11-7-12(25)5-6-20(11,22)2)14(19)8-15(26)21(30,18(19)29)17(28)10-24/h5-7,13-16,24,26-27,30H,3-4,8-10H2,1-2H3/t13-,14-,15+,16-,19-,20-,21-,22-/m0/s1 |
InChI Key |
CTWUXIIRKSEQSD-CLRUBACUSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@](C2=O)(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@@]43C)F)O |
Canonical SMILES |
CC12CC(C3(C(C1CC(C(C2=O)(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12837966.png)
![4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid](/img/structure/B12837974.png)
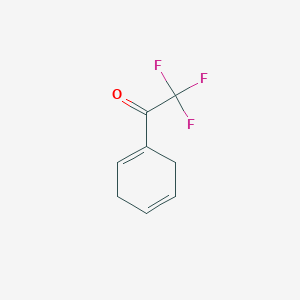
![7-Amino-4-fluorobenzo[b]furan](/img/structure/B12837984.png)
